

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate chemical properties

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Compound of Interest

Compound Name: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

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An In-depth Technical Guide on the Chemical Properties of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a beta-keto ester derivative containing a thiophene ring. This class of compounds serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The fundamental properties of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Identifiers and Molecular Data

Property	Value	Reference
IUPAC Name	ethyl 3-oxo-3-thiophen-2-ylpropanoate	[1]
CAS Number	13669-10-8	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₃ S	[1] [4]
Molecular Weight	198.24 g/mol	[1] [4]
InChIKey	VKSDKUXHVLZDHO-UHFFFAOYSA-N	[1]
Canonical SMILES	CCOC(=O)CC(=O)C1=CC=CS1	[1]
Synonyms	Ethyl (2-thenoyl)acetate, Ethyl 3-oxo-3-(2-thienyl)propanoate, 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester	[1] [5]

Physical and Chemical Data

Property	Value	Reference
Appearance	Liquid or solid	[6]
Melting Point	24 °C	[5] [6]
Boiling Point	130 °C at 0.3 mmHg	[2] [5]
Density	1.212 ± 0.06 g/cm ³	[5]
Refractive Index	1.528 to 1.544	[5] [6]
pKa	9.79 ± 0.46	[5]
Polar Surface Area	71.6 Å ²	[1] [5]

Spectroscopic Information

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

Technique	Details	Reference
¹ H NMR	Spectral data is available.	[1] [7]
¹³ C NMR	Spectral data is available.	[1]
Infrared (IR)	FTIR spectra have been recorded (Technique: CAPILLARY CELL: NEAT).	[1]
Mass Spectrometry (MS)	Key predicted peaks (m/z): 198 [M] ⁺ •, 153, 127, 111, 83. The fragmentation is characterized by a prominent peak corresponding to the thenoyl cation (m/z 111), indicating the stability of the thiophene ring.	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate** are provided below.

Synthesis Protocol via Claisen Condensation

This procedure details the synthesis from 2-acetylthiophene and diethyl carbonate.[\[2\]](#)

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous hexane
- Anhydrous tetrahydrofuran (THF)
- 2-acetylthiophene

- Diethyl carbonate
- Glacial acetic acid
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- Preparation of Sodium Hydride: Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) to remove the mineral oil.
- Reaction Setup: Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.
- Addition of Thiophene: Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL). Add this solution dropwise to the sodium hydride suspension over 20 minutes.
- Initial Reaction: Slowly warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.
- Addition of Carbonate: Prepare a solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL). Add this solution slowly to the reaction mixture over 1 hour. Continue the reaction for an additional hour.
- Quenching: Cool the mixture to 0-10 °C and quench the reaction by the careful addition of water (475 mL), followed by glacial acetic acid (145 mL).
- Work-up: Stir the mixture for 20 minutes and allow it to return to room temperature. Separate the organic layer.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL).
- Purification: Combine all organic phases, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a dark orange oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of the title compound and its analogs.[\[4\]](#)

Sample Preparation:

- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector Temperature: 250 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.

Safety and Handling

Hazard Identification:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Signal Word: Warning.[\[1\]](#)

Handling and Storage:

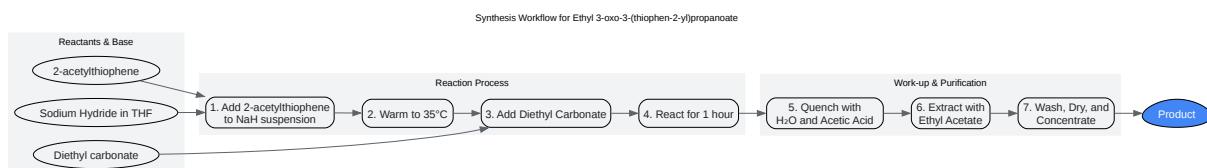
- Avoid contact with skin and eyes.[\[8\]](#)
- Do not breathe mist, vapors, or spray.[\[8\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[8]
- Storage: Keep in a dark place, sealed in a dry environment at 2-8 °C.[9][10][11]
- Incompatible Materials: Strong oxidizing agents.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate**.



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Caption: Key stages of the synthesis via Claisen condensation.

Mass Spectrometry Fragmentation Pathway

This diagram shows the primary fragmentation pattern leading to the characteristic thenoyl cation.

Caption: Predicted fragmentation of the parent ion in MS analysis.

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